Superior S1P4 Potency Relative to JTE-013 and ML131
CYM50358 inhibits S1P4 with an IC₅₀ of 25 nM, which represents a 9.5-fold higher potency than the widely used S1P2/4 dual antagonist JTE-013 (IC₅₀ = 237 nM at S1P4) [1]. It is also 3.6-fold more potent than the NIH probe ML131 (IC₅₀ = 89 nM) [2]. This potency advantage enables lower working concentrations and reduces the risk of non-specific cellular toxicity in extended assays.
| Evidence Dimension | S1P4 receptor antagonism (IC₅₀) |
|---|---|
| Target Compound Data | 25 nM |
| Comparator Or Baseline | JTE-013: 237 nM; ML131: 89 nM |
| Quantified Difference | 9.5-fold more potent than JTE-013; 3.6-fold more potent than ML131 |
| Conditions | Cell-based functional assays (TANGO-format or GTPγS binding) |
Why This Matters
Higher potency reduces compound consumption and minimizes solvent (DMSO) carryover in cell-based assays, improving data reproducibility.
- [1] Guerrero M, et al. Discovery, design and synthesis of the first reported potent and selective sphingosine-1-phosphate 4 (S1P4) receptor antagonists. Bioorg Med Chem Lett. 2011;21(12):3632-3636. View Source
- [2] NIH Molecular Libraries Program. Probe ML131 (CID 44607580). PubChem BioAssay AID 1853. View Source
